Bromocycloheptane-D13
Description
Bromocycloheptane-D13 (C₇D₁₃Br) is a deuterium-labeled analog of bromocycloheptane, where 13 hydrogen atoms are replaced with deuterium. This stable isotope-labeled compound is primarily used in analytical chemistry as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, enabling precise quantification and mechanistic investigations . Its deuterated structure reduces signal interference in spectroscopic analyses, making it invaluable in pharmacokinetic and metabolic research.
Properties
CAS No. |
35558-50-0 |
|---|---|
Molecular Formula |
C7H13Br |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
1-bromo-1,2,2,3,3,4,4,5,5,6,6,7,7-tridecadeuteriocycloheptane |
InChI |
InChI=1S/C7H13Br/c8-7-5-3-1-2-4-6-7/h7H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D |
InChI Key |
LOXORFRCPXUORP-VJHZSJHASA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])Br)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCCC(CC1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Bromocycloheptane-D13 typically involves the deuteration and bromination of cycloheptane. The process begins with the deuteration of cycloheptane using deuterium gas under high pressure and temperature. This is followed by a bromination reaction where bromine is introduced to the deuterated cycloheptane, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors to handle the high pressure and temperature conditions required for deuteration. Bromination is then carried out in a controlled environment to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Bromocycloheptane-D13 undergoes several types of chemical reactions, including:
Substitution Reactions: In these reactions, the bromine atom can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of cycloheptanol.
Elimination Reactions: this compound can undergo elimination reactions to form cycloheptene.
Oxidation Reactions: The compound can be oxidized to form cycloheptanone.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Elimination Reactions: Often require strong bases such as potassium tert-butoxide in an aprotic solvent.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products Formed:
Cycloheptanol: from substitution reactions.
Cycloheptene: from elimination reactions.
Cycloheptanone: from oxidation reactions.
Scientific Research Applications
Bromocycloheptane-D13 is widely used in various fields of scientific research:
Chemistry: Utilized in isotopic labeling studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Mechanism of Action
The mechanism of action of Bromocycloheptane-D13 involves its interaction with various molecular targets depending on the type of reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom is removed along with a hydrogen atom to form a double bond. The deuterium atoms in this compound provide a unique advantage in tracing these reactions due to their distinct mass compared to hydrogen .
Comparison with Similar Compounds
Structural and Molecular Differences
The most relevant structural analog is (Bromomethyl)cyclohexane (Cyclohexylmethyl Bromide, C₇H₁₃Br), a six-membered cycloalkane with a bromomethyl substituent. Key distinctions include:
| Parameter | Bromocycloheptane-D13 | (Bromomethyl)cyclohexane |
|---|---|---|
| Molecular Formula | C₇D₁₃Br | C₇H₁₃Br |
| Molecular Weight | ~190.08 g/mol* | 177.08 g/mol |
| CAS Number | Not provided | 2550-36-9 |
| Ring Size | 7-membered (cycloheptane) | 6-membered (cyclohexane) |
| Substituent Position | Bromine directly on ring | Bromine on methyl side chain |
*Estimated based on non-deuterated analog .
Research Findings
- Deuterium Effects: Studies on analogous deuterated compounds (e.g., bromocyclohexane-D12) demonstrate reduced reaction rates in dehydrohalogenation and elimination reactions compared to non-deuterated versions, highlighting the impact of isotopic substitution .
- Synthetic Utility : (Bromomethyl)cyclohexane’s reactivity has been leveraged in Pd-catalyzed cross-coupling reactions, whereas this compound’s applications remain niche, focused on analytical standardization .
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